molecular formula C16H28S2 B14239558 12-(Thiophen-3-yl)dodecane-1-thiol CAS No. 558471-93-5

12-(Thiophen-3-yl)dodecane-1-thiol

Cat. No.: B14239558
CAS No.: 558471-93-5
M. Wt: 284.5 g/mol
InChI Key: JKFKBWXRFWMSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Thiophen-3-yl)dodecane-1-thiol: is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(Thiophen-3-yl)dodecane-1-thiol typically involves the introduction of a thiophene ring into a dodecane chain. One common method is the condensation reaction, where thiophene is reacted with a dodecane derivative under specific conditions. The reaction may involve the use of catalysts and solvents to facilitate the process .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: 12-(Thiophen-3-yl)dodecane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 12-(Thiophen-3-yl)dodecane-1-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also utilized in the development of organic semiconductors and conductive polymers .

Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial and anticancer agents. The unique structure of this compound makes it a candidate for exploring new therapeutic applications .

Medicine: Thiophene derivatives, including this compound, are investigated for their pharmacological properties. They have shown promise in the development of anti-inflammatory and analgesic drugs .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .

Mechanism of Action

The mechanism of action of 12-(Thiophen-3-yl)dodecane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Uniqueness: 12-(Thiophen-3-yl)dodecane-1-thiol is unique due to its long dodecane chain attached to the thiophene ring. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications in material science and medicinal chemistry .

Properties

CAS No.

558471-93-5

Molecular Formula

C16H28S2

Molecular Weight

284.5 g/mol

IUPAC Name

12-thiophen-3-yldodecane-1-thiol

InChI

InChI=1S/C16H28S2/c17-13-10-8-6-4-2-1-3-5-7-9-11-16-12-14-18-15-16/h12,14-15,17H,1-11,13H2

InChI Key

JKFKBWXRFWMSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCCCCCCCCCCCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.